molecular formula C16H16N2O3S B6101072 3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzamide

3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzamide

Numéro de catalogue B6101072
Poids moléculaire: 316.4 g/mol
Clé InChI: HCXLUVGWFSBYGH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzamide, also known as H89, is a selective inhibitor of protein kinase A (PKA). PKA is a key enzyme involved in many cellular processes, including metabolism, gene expression, and cell growth. H89 has been widely used in scientific research to study the role of PKA in various physiological and pathological conditions.

Mécanisme D'action

3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzamide acts as a competitive inhibitor of PKA by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of PKA substrates and downstream signaling pathways. This compound has been shown to selectively inhibit the activity of PKA without affecting other kinases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on the cell type and experimental conditions. For example, this compound has been shown to inhibit insulin secretion and glucose uptake in pancreatic beta cells. This compound has also been shown to inhibit lipid accumulation and adipogenesis in adipocytes. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell growth. This compound has also been shown to enhance synaptic plasticity and memory formation in the brain.

Avantages Et Limitations Des Expériences En Laboratoire

3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzamide has several advantages for lab experiments. It is a selective inhibitor of PKA and does not affect other kinases. It is also relatively easy to synthesize and purify. However, this compound has some limitations as well. It has a short half-life and can be rapidly metabolized in vivo. It also has low solubility in water, which can limit its use in certain experimental conditions.

Orientations Futures

There are several future directions for the use of 3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzamide in scientific research. One direction is to investigate the role of PKA in other physiological and pathological conditions using this compound. For example, this compound could be used to study the effect of PKA inhibition on inflammation, oxidative stress, and aging. Another direction is to develop more potent and selective inhibitors of PKA based on the structure of this compound. This could lead to the development of new drugs for the treatment of various diseases. Finally, this compound could be used in combination with other inhibitors or drugs to enhance their therapeutic efficacy.

Méthodes De Synthèse

3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzamide can be synthesized using a multi-step process. The first step involves the reaction of 3,4-dihydroisoquinoline with chlorosulfonyl isocyanate to form 3,4-dihydro-2(1H)-isoquinolinylsulfonyl isocyanate. The second step involves the reaction of 3,4-dihydro-2(1H)-isoquinolinylsulfonyl isocyanate with benzamide to form this compound. The purity of this compound can be increased through recrystallization.

Applications De Recherche Scientifique

3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzamide has been used in various scientific research studies to investigate the role of PKA in different physiological and pathological conditions. For example, this compound has been used to study the effect of PKA inhibition on insulin secretion, glucose metabolism, and lipid metabolism. This compound has also been used to study the role of PKA in cancer cell growth, apoptosis, and drug resistance. Additionally, this compound has been used to study the effect of PKA inhibition on synaptic plasticity and memory formation.

Propriétés

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c17-16(19)13-6-3-7-15(10-13)22(20,21)18-9-8-12-4-1-2-5-14(12)11-18/h1-7,10H,8-9,11H2,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXLUVGWFSBYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC(=C3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.